

Fries rearrangement synthesis of "1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone"

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Compound of Interest

Compound Name:	1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Cat. No.:	B109003

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An In-Depth Guide to the Synthesis of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone** via Fries Rearrangement

Abstract

This application note provides a comprehensive technical guide for the synthesis of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**, a valuable substituted hydroxyacetophenone. The synthetic strategy is centered on the classic Fries rearrangement, a robust method for converting phenolic esters into hydroxy aryl ketones.^{[1][2]} This document details the underlying reaction mechanism, provides a complete two-step experimental protocol, and offers insights into reaction control, purification, and characterization. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and a thorough understanding of the process chemistry.

The Fries Rearrangement: Mechanism and Strategic Considerations

The Fries rearrangement is an organic reaction that converts an aryl ester into an ortho- or para-hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^[1] The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to an activated position on the aromatic ring.

Reaction Mechanism

The widely accepted mechanism proceeds through the formation of a highly electrophilic acylium ion.[1]

- Lewis Acid Coordination: The Lewis acid (e.g., AlCl_3) coordinates to the carbonyl oxygen of the aryl ester. This is the more favorable coordination site compared to the phenolic oxygen due to the higher electron density of the carbonyl oxygen, making it a better Lewis base.
- Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, facilitating its cleavage and the formation of an acylium ion intermediate. The Lewis acid remains complexed with the resulting phenoxide.
- Electrophilic Aromatic Substitution (EAS): The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at either the ortho or para position.
- Rearomatization & Hydrolysis: The aromatic ring is restored through deprotonation. A final aqueous acid workup is required to hydrolyze the aluminum-phenoxide complex, liberating the final hydroxy aryl ketone product.

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Caption: Figure 1: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement

Controlling Regioselectivity

The ratio of ortho to para isomers is highly dependent on the reaction conditions, a key consideration for optimizing the synthesis of a specific target.[1][3]

- Temperature: Low temperatures (typically $<60\text{ }^\circ\text{C}$) favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. High temperatures ($>160\text{ }^\circ\text{C}$) tend to favor the ortho-substituted product. The ortho-isomer can form a stable bidentate complex with the aluminum catalyst, which is favored at higher temperatures (kinetic control).[1]

- Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents (e.g., nitrobenzene, dichloroethane) favor the formation of the ortho product, as they promote an intramolecular rearrangement within a solvent cage.^[1] Conversely, more polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.

For the synthesis of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**, the target requires acylation at the 2-position of a resorcinol ring, which is ortho to both hydroxyl groups. This highly activated position is a favorable site for the rearrangement.

Overall Synthetic Strategy

The synthesis of the target molecule is a two-step process starting from the commercially available 4-isopropylresorcinol.

- Step 1: Esterification. Selective mono-acetylation of 4-isopropylresorcinol to produce the key intermediate, 4-isopropylresorcinol monoacetate.
- Step 2: Fries Rearrangement. Lewis acid-catalyzed rearrangement of the monoacetate ester to yield the final product, **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**.

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Caption: Figure 2: Two-Step Synthetic Workflow

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 4-Isopropylresorcinol Monoacetate

This protocol details the selective mono-acetylation of 4-isopropylresorcinol. Using a slight sub-stoichiometric amount of acetyl chloride helps to minimize the formation of the di-acetylated byproduct.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molarity/Purity	Quantity
4-Isopropylresorcinol	C ₉ H ₁₂ O ₂	152.19	98%	15.2 g (0.1 mol)
Acetyl Chloride	C ₂ H ₃ ClO	78.50	98%	7.1 g (0.09 mol)
Pyridine	C ₅ H ₅ N	79.10	Anhydrous	8.7 g (0.11 mol)
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous	200 mL
Hydrochloric Acid (HCl)	HCl	36.46	1 M (aq)	100 mL
Saturated NaCl (aq)	NaCl	58.44	Saturated	50 mL
Anhydrous MgSO ₄	MgSO ₄	120.37	Anhydrous	~10 g

Procedure

- To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropylresorcinol (15.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous pyridine (8.7 g, 0.11 mol) to the stirring solution.
- Add acetyl chloride (7.1 g, 0.09 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (100 mL).
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the monoacetate ester.

Protocol 2: Fries Rearrangement to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

This protocol uses the monoacetate ester prepared in the previous step to perform the final rearrangement. A high temperature and a non-polar solvent are chosen to favor the desired ortho-acylation.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Purity	Quantity
4-Isopropylresorcinol Monoacetate	C ₁₁ H ₁₄ O ₃	194.23	Purified	9.7 g (0.05 mol)
Aluminum Chloride (AlCl ₃)	AlCl ₃	133.34	Anhydrous	10.0 g (0.075 mol)
Nitrobenzene	C ₆ H ₅ NO ₂	123.11	Anhydrous	50 mL
Hydrochloric Acid (HCl)	HCl	36.46	6 M (aq)	~150 mL
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	Reagent Grade	200 mL
Saturated NaHCO ₃ (aq)	NaHCO ₃	84.01	Saturated	50 mL
Anhydrous Na ₂ SO ₄	Na ₂ SO ₄	142.04	Anhydrous	~10 g

Procedure

- Set up a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.
- Caution: Perform this step carefully in a fume hood. To the flask, add anhydrous aluminum chloride (10.0 g, 0.075 mol).
- Add anhydrous nitrobenzene (50 mL) to the flask.
- Slowly add a solution of 4-isopropylresorcinol monoacetate (9.7 g, 0.05 mol) in 20 mL of nitrobenzene to the AlCl₃ suspension. An exothermic reaction may occur.
- Once the addition is complete, heat the reaction mixture to 160-165 °C and maintain this temperature for 3 hours.
- Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to below 10 °C.

- Caution: This step is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~150 g) and concentrated HCl (50 mL).
- Stir the resulting mixture until all the dark, viscous material has decomposed.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).
- Combine the organic extracts and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.
- Purification: The remaining nitrobenzene can be removed by steam distillation. The solid residue is the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Characterization and Expected Results

The final product, **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**, should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.

Analysis	Expected Observations
¹ H NMR (500 MHz, DMSO-d ₆)	δ (ppm): ~12.5 (s, 1H, OH hydrogen-bonded to C=O), ~9.8 (s, 1H, OH), ~7.4 (s, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~3.2 (sept, 1H, -CH(CH ₃) ₂), ~2.5 (s, 3H, -COCH ₃), ~1.1 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR (125 MHz, DMSO-d ₆)	δ (ppm): ~202 (C=O), ~162 (Ar-C-OH), ~160 (Ar-C-OH), ~135 (Ar-C-isopropyl), ~130 (Ar-C-H), ~112 (Ar-C-COCH ₃), ~105 (Ar-C-H), ~33 (-CH(CH ₃) ₂), ~26 (-COCH ₃), ~23 (-CH(CH ₃) ₂)
FT-IR (KBr, cm ⁻¹)	~3300-3000 (broad, O-H stretch), ~2960 (C-H stretch, isopropyl), ~1640 (C=O stretch, conjugated ketone), ~1600, 1450 (C=C stretch, aromatic)
Mass Spec (ESI-)	[M-H] ⁻ : Calculated for C ₁₁ H ₁₃ O ₃ ⁻ : 193.0865, Found: ~193.0870

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